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Compound of Interest

Compound Name: FT671-R

Cat. No.: B1192882

Executive Summary & Compound Profile

FT671 is a potent, non-covalent, and selective inhibitor of Ubiquitin Specific Peptidase 7
(USP7) with an IC50 of ~52 nM.[1][2][3] It is widely used to study the p53-MDM2 axis in
oncology.

The Challenge: FT671 is a highly lipophilic small molecule (heterocyclic pyrazolo-pyrimidin-one
scaffold). It exhibits poor aqueous solubility, leading to frequent "crash-out" (precipitation)
events when diluted into saline or water. This guide provides validated protocols to solubilize
FT671 for oral (PO) and intraperitoneal (IP) administration without compromising animal

welfare or data integrity.

Physicochemical Snapshot

Property Value Implication
] Moderate size; permeability is

Molecular Weight 533.48 g/mol
generally good.

Solubility (DMSO) ~50 mg/mL (93 mM) Excellent stock solvent.
Critical: Requires solubilizing

Solubility (Water) < 0.1 mg/mL agents (co-
solvents/complexation).

) Requires high-concentration
Target Dosing 100-200 mg/kg (PO)

formulation (10—-20 mg/mL).
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Validated Formulation Protocols

The following protocols are ranked by success rate in preventing precipitation and maximizing
bioavailability.

Protocol A: The "Golden Standard" (SBE-B-CD
Complexation)

Best for: High-dose oral gavage (100-200 mg/kg) and maximizing bioavailability. Mechanism:
Sulfobutyl ether-beta-cyclodextrin (SBE-3-CD) encapsulates the hydrophobic drug, preventing
precipitation in the aqueous phase.

Reagents:

FT671 Powder

DMSO (Dimethyl sulfoxide), sterile filtered

SBE-3-CD (e.g., Captisol®)[2]

Saline (0.9% NacCl)
Step-by-Step Procedure:

e Prepare Vehicle: Dissolve SBE-B-CD in saline to create a 20% (w/v) clear solution.[2] Filter
sterilize (0.22 pum).

» Dissolve Compound: Dissolve FT671 in 100% DMSO to reach a concentration 10x higher
than your final target concentration. (e.g., if you need 10 mg/mL final, make a 100 mg/mL
DMSO stock). Sonication is usually required.

o Stepwise Addition (Critical):
o Place the 20% SBE-B-CD solution on a magnetic stirrer (medium speed).
o Slowly add the DMSO stock dropwise into the vortex of the stirring SBE-[3-CD solution.

o Final Ratio: 10% DMSO : 90% (20% SBE-B-CD/Saline).[2]
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 Verification: The solution should remain clear. If slightly cloudy, sonicate at 37°C for 5-10
minutes.

Protocol B: Co-Solvent System (PEG/Tween)

Best for: IP injection or lower dose PO studies where cyclodextrins are unavailable. Risk:
Higher viscosity; potential for precipitation if left standing too long.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2]

Step-by-Step Procedure:

Step 1 (Solubilization): Dissolve FT671 completely in DMSO (10% of total volume). Sonicate
until clear.

o Step 2 (Stabilization): Add PEG300 (40% of total volume) to the DMSO solution. Vortex
thoroughly. The solution may warm up slightly.

o Step 3 (Surfactant): Add Tween-80 (5% of total volume).[2] Vortex.

o Step 4 (Dilution): Slowly add pre-warmed (37°C) Saline (45% of total volume) while
vortexing.

o Warning: Adding cold saline causes immediate precipitation.

Visual Workflow: Preventing "Crash-Out"

The following diagram illustrates the critical order of operations. Deviating from this path is the
#1 cause of formulation failure.
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Figure 1: Critical path for FT671 solubilization. Note that aqueous buffers (Saline) are always
added LAST.

Troubleshooting & FAQs
Q1: My solution precipitates immediately upon adding
saline. Why?

A: This is the "Solvent Shock" effect.

o Cause: Adding a highly hydrophobic solution (DMSO+Drug) directly into a large volume of
water causes the drug to crash out before it can disperse.

e Fix: Reverse the addition or use an intermediate.

o For Cyclodextrins: Add the DMSO into the stirring Cyclodextrin (the complexation agent
needs to be present immediately).

o For PEG/Tween: Ensure you add PEG before Saline. PEG acts as a bridge between the
DMSO and Water.

o Temperature: Ensure the saline is warm (37°C). Cold shock precipitates FT671.
Q2: Can | use 100% DMSO for animal injections?
A:Absolutely not.
o Toxicity: 100% DMSO causes severe hemolysis, local tissue necrosis, and pain on injection.

e Limit: For mice, the absolute maximum DMSO concentration is usually 10% (v/v). For IP
injections, even 10% can be irritating; 5% is preferred.

Q3: The animal studies in the literature use 200 mg/kg.
[2][3] How do | achieve this concentration?

A: To dose 200 mg/kg in a mouse (assuming 20g mouse, 10 mL/kg dosing volume = 0.2 mL
volume), you need a concentration of 20 mg/mL.
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e Feasibility: 20 mg/mL is difficult in simple PEG/Saline mixtures.

e Recommendation: You must use the SBE-[3-CD (Protocol A) or a Corn Oil suspension (10%
DMSO / 90% Corn Oil) for these high concentrations. Simple aqueous buffers cannot hold 20
mg/mL of FT671 in solution.

Q4: Is "FT671-R" different from FT671?

A: In most commercial catalogs, "FT671" refers to the active enantiomer (S-configuration at the
piperidine, though nomenclature varies by vendor). If your vial is labeled "FT671-R", verify the
Certificate of Analysis (CoA). If it implies a specific salt form (e.g., HCI salt), it may be more
soluble in water but potentially more acidic. If it refers to the R-enantiomer (stereoisomer), be
aware that biological activity against USP7 is stereospecific; ensure you are using the active
isomer for efficacy studies.

References & Grounding

e Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule
inhibitors."[2][4][5][6] Nature, 550(7677), 481-486.[2][3][5]

o Key Data: Establishes the efficacy of FT671 in MM.1S xenograft models and safety profile
at 200 mg/kg.[2][3][4][7]

o [3][5]
e MedChemExpress (MCE). "FT671 Product Information & Solubility Data."
o Key Data: Provides specific solubility ratios for SBE-B-CD and Corn Oil formulations.

e Li, P, & Kerns, E. H. (2006). "Solubility in Formulation for Preclinical Studies." Drug
Discovery Today.

o Key Data: General principles for formulating lipophilic compounds (LogP > 3) using co-
solvents and cyclodextrins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Formulation Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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